1-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-3-(4-methylbenzyl)pyrrolidine-2,5-dione
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Overview
Description
1-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-3-(4-METHYLBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features an imidazole ring, a phenyl group, and a dihydropyrrole-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-3-(4-METHYLBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
1-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-3-(4-METHYLBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to modify its functional groups and enhance its reactivity.
Substitution: The phenyl and imidazole groups can undergo substitution reactions to introduce new functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while reduction can produce more reactive intermediates for further chemical modifications .
Scientific Research Applications
1-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-3-(4-METHYLBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility .
Mechanism of Action
The mechanism of action of 1-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-3-(4-METHYLBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The phenyl and dihydropyrrole-2,5-dione moieties contribute to the compound’s overall reactivity and ability to form stable complexes with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1H-IMIDAZOLE: A simpler imidazole derivative with broad applications in chemistry and biology.
BENZYLIMIDAZOLE: Contains a benzyl group attached to the imidazole ring, used in various synthetic and medicinal applications.
DIHYDROPYRROLE-2,5-DIONE: A core structure in many bioactive compounds, known for its stability and reactivity .
Uniqueness
1-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-3-(4-METHYLBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of an imidazole ring, phenyl group, and dihydropyrrole-2,5-dione moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H23N3O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-[1-(4-imidazol-1-ylphenyl)ethyl]-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H23N3O2/c1-16-3-5-18(6-4-16)13-20-14-22(27)26(23(20)28)17(2)19-7-9-21(10-8-19)25-12-11-24-15-25/h3-12,15,17,20H,13-14H2,1-2H3 |
InChI Key |
XBSWHCIBLCFYRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C(C)C3=CC=C(C=C3)N4C=CN=C4 |
Origin of Product |
United States |
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